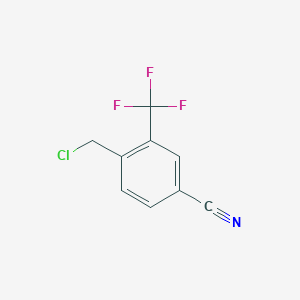
4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the radical trifluoromethylation of benzonitrile derivatives, followed by chloromethylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which 4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the chloromethyl group can participate in various chemical reactions, facilitating the formation of active intermediates.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzonitrile: Lacks the chloromethyl group but shares the trifluoromethyl and benzonitrile core.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains a fluorine atom instead of a chloromethyl group.
Propiedades
Fórmula molecular |
C9H5ClF3N |
|---|---|
Peso molecular |
219.59 g/mol |
Nombre IUPAC |
4-(chloromethyl)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5ClF3N/c10-4-7-2-1-6(5-14)3-8(7)9(11,12)13/h1-3H,4H2 |
Clave InChI |
UUYUMIYSBTWHKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)C(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















